3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-phenyl-3-azabicyclo[3.1.0]hexan-6-amine |
InChI |
InChI=1S/C11H14N2/c12-11-9-6-13(7-10(9)11)8-4-2-1-3-5-8/h1-5,9-11H,6-7,12H2 |
InChI Key |
WEFGOMSEHXLKAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2N)CN1C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Strategies for the 3 Azabicyclo 3.1.0 Hexane Framework
Historical and Contemporary Methodologies for 3-Azabicyclo[3.1.0]hexane Synthesis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has evolved significantly, with numerous methods being developed over the past few decades. nih.govbohrium.com These strategies can be broadly categorized into intramolecular and intermolecular cyclizations, derivatization of existing cyclopropane (B1198618) rings, and various catalytic approaches. researchgate.net
Intramolecular Cyclopropanation Approaches
Intramolecular cyclopropanation is a powerful strategy for the formation of the bicyclic system, often involving the cyclization of a suitably functionalized acyclic precursor. tandfonline.com One notable approach involves the transition metal-catalyzed decomposition of diazo compounds tethered to an alkene. For instance, ruthenium(II)-catalyzed intramolecular cyclopropanation of allylic diazoacetates has been successfully employed. researchgate.net This method provides a direct route to cyclopropyl (B3062369) lactones, which can then be converted to the desired 3-azabicyclo[3.1.0]hexane derivatives through further synthetic steps, such as the Gabriel synthesis. researchgate.net Another example is the use of an intramolecular carbene addition to an alkene, as demonstrated in the synthesis of α-(carboxycyclopropyl)-glycines. tandfonline.com Bismuth(III) triflate has also been shown to catalyze the intramolecular alkynylcyclopropanation of olefins, leading to the stereoselective synthesis of 1-alkynyl-3-azabicyclo[3.1.0]hexanes. nih.gov
A base-promoted intramolecular addition of vinyl cyclopropanecarboxamides represents another effective method for constructing highly substituted aza[3.1.0]bicycles. mdpi.com This approach is particularly useful for creating conformationally restricted derivatives. mdpi.com
Intermolecular Cyclization Reactions and [3+2] Cycloadditions
Intermolecular reactions provide a convergent approach to the 3-azabicyclo[3.1.0]hexane framework. Among these, [3+2] cycloaddition reactions are particularly prevalent. rsc.org A common strategy involves the reaction of azomethine ylides with cyclopropene (B1174273) dipolarophiles. beilstein-journals.orgnih.gov This method allows for the synthesis of a wide range of spiro-fused 3-azabicyclo[3.1.0]hexanes. beilstein-journals.orgnih.gov For example, the 1,3-dipolar cycloaddition of stable azomethine ylides, such as the protonated form of Ruhemann's purple, with various cyclopropenes affords bis-spirocyclic derivatives in moderate to good yields and with high diastereoselectivity. beilstein-journals.orgbeilstein-archives.org The reaction conditions for these cycloadditions can be optimized by screening different solvents and temperatures. beilstein-journals.orgnih.gov
Another powerful intermolecular approach is the cyclopropanation of maleimides. This can be achieved using various reagents, including N-tosylhydrazones in the presence of a palladium catalyst, which provides a practical route to a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives with high yields and diastereoselectivities. rsc.orgrsc.org Photochemical decomposition of CHF2-substituted pyrazolines in the presence of maleimides also yields the corresponding 3-azabicyclo[3.1.0]hexane adducts. rsc.orgscispace.com
Derivatization Reactions of Substituted Cyclopropanes
The construction of the 3-azabicyclo[3.1.0]hexane skeleton can also be achieved by annulating a pyrrolidine (B122466) ring onto a pre-existing cis-1,2-disubstituted cyclopropane. tandfonline.com The substituents on the cyclopropane ring are typically functional groups that can be readily converted into the pyrrolidine ring, such as diesters, diacids, anhydrides, aminomethyl groups, or halomethyl groups. tandfonline.com For instance, a bis-chloromethylcyclopropane can undergo N-alkylation with a primary amine to form the 3-azabicyclo[3.1.0]hexane ring system. tandfonline.com
A three-step sequence involving a copper-free Sonogashira coupling of 2-iodocyclopropanecarboxamides with terminal alkynes, followed by a 5-exo-dig cyclization and an ionic hydrogenation, has been developed for the synthesis of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones with high diastereoselectivity. acs.org This strategy provides access to derivatives with aryl- or heteroarylmethyl groups at the C4 position. acs.org
Catalytic Synthesis Routes (e.g., Dirhodium(II), Palladium, Silver, Copper, Gold)
Transition metal catalysis has played a pivotal role in the development of efficient synthetic routes to 3-azabicyclo[3.1.0]hexanes. nih.govbohrium.com A variety of metals have been employed to catalyze key bond-forming reactions.
Dirhodium(II) catalysts are particularly effective for the cyclopropanation of 2,5-dihydropyrroles with ethyl diazoacetate. nih.govpku.edu.cn This reaction can be performed with very low catalyst loadings (as low as 0.005 mol %), making it a highly efficient process. nih.govacs.org By carefully selecting the dirhodium(II) catalyst and hydrolysis conditions, either the exo- or endo-isomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate can be obtained with high diastereoselectivity. nih.govpku.edu.cnacs.org
Palladium catalysts have been utilized in the aerobic (1+2) annulation of C(sp³)–H bonds with olefins and in the cyclopropanation of maleimides with N-tosylhydrazones. researchgate.netrsc.org The latter provides a practical and facile route to various derivatives. rsc.org
Copper catalysts have been used in several synthetic strategies. For example, a copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates has been reported. bohrium.com Deng and co-workers developed an asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes catalyzed by a chiral Cu-(CH₃CN)₄BF₄/Ph-Phosferrox complex. nih.gov Furthermore, a copper-catalyzed Michael addition of allylamines with allenes followed by an intramolecular oxidative carbanion 5-exo-trig radical cyclization affords 3-azabicyclo[3.1.0]hexane derivatives. researchgate.net
Gold catalysts have been employed in the cyclization/hydroboration of 1,6-enynes, providing an atom-economical one-step access to bicyclo[3.1.0]hexane boranes. researchgate.net
Silver catalysts have been shown to promote the oxidative cyclopropanation of heteroatom-tethered 1,6-enynes, allowing for the formation of multiple chemical bonds in a single step under air. researchgate.net
Stereocontrol in the Synthesis of 3-Azabicyclo[3.1.0]hexanes
The biological activity of 3-azabicyclo[3.1.0]hexane derivatives is often highly dependent on their stereochemistry. Therefore, controlling the stereochemical outcome of the synthetic reactions is of paramount importance.
Diastereoselective Synthetic Pathways
Many of the synthetic methods described above exhibit high levels of diastereoselectivity. For instance, the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be tuned to selectively produce either the exo- or endo-diastereomer. nih.govthieme-connect.compku.edu.cnacs.org The choice of catalyst and subsequent hydrolysis conditions are critical for achieving this selectivity. nih.govpku.edu.cnacs.org
The palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones also proceeds with high diastereoselectivity, allowing for the isolation of the major diastereoisomer by simple chromatography. rsc.org Similarly, the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes often occurs with high diastereofacial selectivity. beilstein-journals.orgnih.gov For example, the reaction of 3-ethyl-substituted cyclopropene with the protonated form of Ruhemann's purple proceeds with full diastereofacial selectivity. beilstein-journals.orgnih.gov
Cascade reactions from acyclic precursors have also been developed to achieve the diastereoselective synthesis of 3-azabicyclo[3.1.0]hexanes bearing different substituents on all positions of the cyclopropane ring. rsc.org Furthermore, the three-step sequence involving a Sonogashira coupling, 5-exo-dig cyclization, and ionic hydrogenation for the synthesis of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones also demonstrates high diastereoselectivity. acs.org
Table 1: Overview of Catalytic Systems in 3-Azabicyclo[3.1.0]hexane Synthesis
| Catalyst Type | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Dirhodium(II) | Intramolecular Cyclopropanation | N-Boc-2,5-dihydropyrrole, Ethyl diazoacetate | Low catalyst loading, high diastereoselectivity for exo or endo products. nih.govthieme-connect.compku.edu.cnacs.orgacs.org |
| Palladium | Cyclopropanation | Maleimides, N-tosylhydrazones | High yields and diastereoselectivities, practical for large-scale synthesis. rsc.org |
| Copper | [3+2] Cycloaddition | Azomethine ylides, Cyclopropenes | Asymmetric synthesis with chiral ligands. nih.gov |
| Gold | Cyclization/Hydroboration | 1,6-Enynes | Atom-economical, one-step process. researchgate.net |
| Silver | Oxidative Cyclopropanation | 1,6-Enynes | Use of air as an oxidant, formation of multiple bonds in one step. researchgate.net |
| Ruthenium(II) | Intramolecular Cyclopropanation | Allylic diazoacetates | Efficient for forming cyclopropyl lactone intermediates. researchgate.net |
Table 2: Diastereoselective Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
| Reaction | Catalyst/Reagent | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| Cyclopropanation of N-Boc-2,5-dihydropyrrole | Dirhodium(II) catalysts | High selectivity for exo or endo | nih.govthieme-connect.compku.edu.cnacs.orgacs.org |
| Cyclopropanation of maleimides | Palladium / N-tosylhydrazone | High | rsc.org |
| [3+2] Cycloaddition | Azomethine ylide / Cyclopropene | High | beilstein-journals.orgnih.gov |
| Synthesis of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones | Sonogashira/Cyclization/Hydrogenation | > 95:5 | acs.org |
Enantioselective Synthesis of Azabicyclic Scaffolds
The creation of chiral 3-azabicyclo[3.1.0]hexane scaffolds is of paramount importance, as the biological activity of these molecules is often dependent on their stereochemistry. Several powerful enantioselective methods have been developed to control the three-dimensional arrangement of the bicyclic core.
One prominent strategy is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. Deng and co-workers pioneered a highly diastereo- and enantioselective reaction catalyzed by a chiral Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex. thieme-connect.com This method facilitates the construction of complex 3-azabicyclo[3.1.0]hexane derivatives bearing multiple contiguous stereocenters in excellent yields and high enantioselectivities (97% to >99% ee). thieme-connect.com
Another effective approach involves a two-step protocol utilizing rhodium and iridium catalysis. acs.org A tailored CpˣRh(III) catalyst first promotes an enantioselective C–H functionalization to form disubstituted cis-cyclopropanes. These intermediates are then cyclized with high diastereoselectivity in the presence of various primary amines using a Cp*Ir(III) catalyst, proceeding through a reductive amination/cyclization pathway. acs.orgbeilstein-journals.org
Palladium catalysis has also been harnessed for the enantioselective one-pot synthesis of these scaffolds. researchgate.net This method involves an amine-catalyzed allylic substitution to form N-allyl propargylamines, which then undergo an enantioselective Pd(II)/Pd(IV)-mediated oxidative cyclization. The use of a specific chiral ligand is crucial for achieving high yields and enantiomeric excess. researchgate.netresearchgate.net
| Method | Catalyst/Ligand System | Key Transformation | Reported Efficiency | Reference |
|---|---|---|---|---|
| Asymmetric 1,3-Dipolar Cycloaddition | Cu(CH₃CN)₄BF₄ / Ph-Phosferrox | Cycloaddition of azomethine ylides and cyclopropenes | Up to 99% yield, 97% to >99% ee | thieme-connect.com |
| Sequential C-H Activation and Cyclization | CpˣRh(III) then Cp*Ir(III) | Reductive amination/cyclization of cis-cyclopropane dicarbonyls | High enantio- and diastereoselectivity | acs.org |
| One-Pot Allylic Substitution/Oxidative Cyclization | Pd(II)/Pd(IV) / (P,R,R)-i-Pr-SPRIX | Cyclization of N-allyl propargylamines | Up to 92% yield, 90% ee | researchgate.net |
Specific Synthetic Approaches for 3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine and Analogs
Synthesizing the specific target molecule, this compound, requires precise control over the introduction of substituents at the N3 and C6 positions.
The N-phenyl group is a key feature of the target compound. Its introduction can be accomplished through several synthetic routes. A common and direct approach is to utilize an aniline (B41778) derivative as the nitrogen source during the construction of the heterocyclic ring system. For instance, in multi-component reactions that form the azabicyclic core, substituting a primary amine with aniline or a substituted aniline directly installs the phenyl group at the N3 position.
Alternatively, N-arylation can be performed on a pre-formed 3-azabicyclo[3.1.0]hexane scaffold that possesses a secondary amine (N-H). Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are well-suited for this transformation, involving the reaction of the N-H-containing scaffold with a phenyl halide (e.g., bromobenzene (B47551) or iodobenzene) in the presence of a palladium catalyst and a suitable base.
The bridgehead amine at the C6 position is a critical pharmacophore. Its installation can be challenging due to the steric hindrance of the position.
A highly effective strategy involves the use of a pre-functionalized building block . Syntheses often commence with a protected form of 6-amino-3-azabicyclo[3.1.0]hexane. beilstein-journals.orgnih.gov For example, tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate or N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine can be used as starting materials. beilstein-journals.orgnih.gov These protected amines can then undergo reactions at the C6-amino group, followed by the introduction of the N3-phenyl substituent and subsequent deprotection to yield the final product. nih.gov
Another robust methodology involves the transformation of a C6-carboxyl group . The synthesis can begin with the creation of a 3-azabicyclo[3.1.0]hexane-6-carboxylate ester via rhodium-catalyzed cyclopropanation of an N-protected 2,5-dihydropyrrole with a diazoacetate. nih.govacs.org The resulting ester at the C6 position serves as a versatile handle that can be converted into an amine through several classical organic reactions:
Hydrolysis and Curtius Rearrangement: The ester is hydrolyzed to the corresponding carboxylic acid. The acid is then converted to an acyl azide, which undergoes a thermal or photochemical rearrangement to an isocyanate, followed by hydrolysis to yield the primary amine.
Hofmann Rearrangement: The C6-ester can be converted to a primary amide, which is then treated with a reagent like bromine in a basic solution to afford the C6-amine.
Schmidt Reaction: The carboxylic acid derived from the ester can be treated with hydrazoic acid under acidic conditions to directly form the amine.
| Approach | Starting Material | Key Steps | Advantages | Reference |
|---|---|---|---|---|
| Pre-functionalized Building Block | Protected 6-amino-3-azabicyclo[3.1.0]hexane | Coupling reactions followed by deprotection | Direct, avoids functional group manipulation at the sterically hindered C6 position. | beilstein-journals.orgnih.gov |
| C6-Carboxylate Transformation | 3-Azabicyclo[3.1.0]hexane-6-carboxylate | Ester hydrolysis followed by Curtius, Hofmann, or Schmidt rearrangement | Versatile, allows for late-stage introduction of the amine. | nih.govacs.org |
To enhance synthetic efficiency, multi-component reactions (MCRs) and cascade annulations have been developed for the rapid assembly of functionalized 3-azabicyclo[3.1.0]hexane cores. mdpi.comresearchgate.net These processes create multiple bonds and stereocenters in a single operation from simple, acyclic precursors, adhering to the principles of atom and step economy. rsc.org
1,3-Dipolar Cycloaddition Reactions are particularly powerful MCRs for this purpose. In a typical one-pot, three-component setup, an azomethine ylide is generated in situ from an α-amino acid and a carbonyl compound (e.g., isatin (B1672199) derivatives). acs.org This reactive dipole is then trapped by a cyclopropene dipolarophile to stereoselectively form the 3-azabicyclo[3.1.0]hexane framework. beilstein-journals.orgacs.org This approach offers a high degree of molecular diversity, as each of the three components can be varied.
Cascade (or Domino) Reactions provide another elegant route. These reactions involve a sequence of intramolecular transformations that proceed spontaneously after an initial triggering event. For example, copper-mediated aerobic synthesis from N-allyl enamine carboxylates can proceed via an intramolecular cyclopropanation cascade to yield 3-azabicyclo[3.1.0]hex-2-enes. acs.org Similarly, diastereoselective cascade syntheses from acyclic precursors have been developed to construct highly substituted azabicyclo[3.1.0]hexanes in good yields. rsc.org These methods are valued for their ability to rapidly build molecular complexity. researchgate.net
| Reaction Type | Key Components / Precursor | Catalyst/Conditions | Core Structure Formed | Reference |
|---|---|---|---|---|
| Three-Component 1,3-Dipolar Cycloaddition | Isatin, α-amino acid, cyclopropene | Thermal (one-pot) | Spiro[3-azabicyclo[3.1.0]hexane]oxindoles | acs.org |
| Copper-Mediated Cascade Annulation | N-allyl enamine carboxylates | Copper catalyst, O₂ atmosphere | 3-Azabicyclo[3.1.0]hex-2-enes | acs.org |
| Diastereoselective Cascade Synthesis | Acyclic precursors | Various | Substituted 3-azabicyclo[3.1.0]hexanes | rsc.org |
Structural and Conformational Analysis of 3 Phenyl 3 Azabicyclo 3.1.0 Hexan 6 Amine
Geometrical Isomerism: Endo- and Exo-Configurations of the Bicyclic Core
The 3-azabicyclo[3.1.0]hexane core possesses a fused ring system where a pyrrolidine (B122466) ring is fused with a cyclopropane (B1198618) ring. This fusion gives rise to two distinct geometrical isomers, designated as endo and exo. The distinction between these isomers is based on the orientation of the substituent at the C6 position relative to the five-membered pyrrolidine ring.
In the exo configuration, the substituent at C6 points away from the larger pyrrolidine ring. Conversely, in the endo configuration, the C6 substituent is oriented towards the inside of the 'V' shape formed by the bicyclic system, underneath the pyrrolidine ring. The stereoselective synthesis of either the exo or endo isomers of 3-azabicyclo[3.1.0]hexane derivatives is a key focus in synthetic organic chemistry, as the spatial arrangement of substituents significantly influences the molecule's biological activity. nih.govacs.org
The choice of catalyst and reaction conditions during synthesis can selectively favor the formation of one isomer over the other. nih.govacs.org For instance, studies on the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate have shown that different dirhodium(II) catalysts can direct the reaction towards either the exo or the thermodynamically less favorable endo product. nih.govacs.org While specific studies on the endo- and exo-isomers of 3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine are not extensively documented in the reviewed literature, the principles of stereoselective synthesis established for related 3-azabicyclo[3.1.0]hexane-6-carboxylates are applicable. nih.govacs.org
Three-Dimensional Molecular Architecture and Conformational Dynamics
The conformational preferences of 3-azabicyclo[3.1.0]hexan-6-amine derivatives are influenced by the nature and orientation of the substituents. blumberginstitute.org For instance, in related bicyclic systems, the pyrrolidine ring can adopt different conformations, and the interplay of steric and electronic effects of the substituents will determine the most stable arrangement. In the case of this compound, the bulky phenyl group at the nitrogen atom will have a significant impact on the conformational dynamics of the pyrrolidine ring and the orientation of the amine group at C6. Computational modeling and advanced spectroscopic techniques are crucial tools for elucidating the preferred conformations and the energy barriers between them.
Advanced Spectroscopic and Crystallographic Studies for Bicyclic Amine Derivatives
The structural elucidation of this compound and its derivatives relies heavily on advanced spectroscopic and crystallographic techniques. These methods provide detailed insights into the connectivity of atoms, the stereochemistry, and the precise three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing the structure of these compounds in solution. 1H and 13C NMR spectroscopy can confirm the presence of the bicyclic core and the phenyl and amine substituents. The chemical shifts and coupling constants of the protons on the cyclopropane and pyrrolidine rings are particularly informative for determining the relative stereochemistry, including the endo or exo configuration of the C6-amine group. For example, in derivatives of 1-phenyl-3-azabicyclo[3.1.0]hexane, the protons of the cyclopropane ring typically appear as multiplets in the upfield region of the 1H NMR spectrum. semanticscholar.org
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for the N-H stretching of the amine group, C-N stretching, and the aromatic C-H and C=C stretching of the phenyl group would be expected in the IR spectrum of this compound.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, which helps in confirming its molecular formula.
X-ray Crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray structure analysis can unambiguously establish the absolute configuration of the chiral centers and provide precise bond lengths, bond angles, and torsion angles. While a crystal structure for this compound was not found in the reviewed literature, studies on similar azabicyclo[3.1.0]hexane derivatives have utilized this technique to confirm their stereochemistry. google.com
The following table summarizes typical spectroscopic data for closely related 3-azabicyclo[3.1.0]hexane derivatives, which can serve as a reference for the characterization of this compound.
| Spectroscopic Data for 1-Phenyl-3-azabicyclo[3.1.0]hexane-2-one Derivatives | |
| Technique | Observed Features |
| IR (KBr) | C=O stretching around 1664-1683 cm⁻¹ |
| ¹H NMR (CDCl₃) | Phenyl protons (multiplet): ~7.05-7.60 ppm |
| Pyrrolidine ring protons (multiplets and doublets): ~3.30-4.20 ppm | |
| Cyclopropane ring protons (multiplets and doublets of doublets): ~1.00-2.20 ppm | |
| ¹³C NMR (CDCl₃) | C=O carbon: ~181-182 ppm |
| Phenyl carbons: ~121-139 ppm | |
| Pyrrolidine ring carbons: ~34-55 ppm | |
| Cyclopropane ring carbons: ~22-38 ppm | |
| Data adapted from a study on 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one derivatives. semanticscholar.org |
| Spectroscopic Data for a Functionalized 6-Amino-3-azabicyclo[3.1.0]hexane Derivative | |
| Technique | Observed Features |
| ¹H NMR (CDCl₃) | Benzylic methylene (B1212753) protons (doublets): ~3.54 and 3.59 ppm |
| NCH proton of cyclopropane ring (triplet): 1.54 ppm | |
| Bridgehead protons (doublet of doublets): 1.35 ppm | |
| ¹³C NMR (CDCl₃) | Benzylic methylene carbons: 59.0 ppm |
| NCH carbon of cyclopropane ring: 47.3 ppm | |
| Bridgehead carbons: 24.5 and 25.5 ppm | |
| MS (m/z) | Molecular ion peak and characteristic fragmentation patterns observed. |
| Data is for N,N-dibenzyl-3-(...) -3-azabicyclo[3.1.0]hexan-6-amine. nih.gov |
Structure Activity Relationship Sar and Structural Modification Studies
Elucidation of Key Structural Features for Biological Activity within the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane scaffold is a recurring motif in a wide array of biologically active compounds, including natural products and pharmaceuticals. nih.govmdpi.com Its significance stems from a combination of structural rigidity and the specific orientation of its functional groups. The fusion of a cyclopropane (B1198618) ring with a pyrrolidine (B122466) ring creates a constrained conformation that can enhance binding affinity to target proteins by reducing the entropic penalty upon binding. nih.gov
The key features contributing to its biological activity are:
The Bicyclic Core: This rigid framework serves as a privileged structure, capable of presenting substituents in a well-defined three-dimensional space. unife.it This conformational restriction is often advantageous for receptor binding compared to more flexible acyclic or monocyclic analogs. semanticscholar.org
The Nitrogen Atom at Position 3: The tertiary amine within the scaffold is a critical pharmacophoric feature. It often acts as a protonatable center, forming key ionic interactions with acidic residues (e.g., aspartic acid) in the binding pockets of targets like monoamine transporters. sci-hub.se
The 6-Amino Group: The amine functionality at the 6-position provides another crucial point for interaction or further chemical modification. Its orientation, dictated by the bicyclic system's stereochemistry, is vital for activity. beilstein-journals.orgblumberginstitute.org This group is an essential building block in several pharmaceuticals, highlighting its importance. beilstein-journals.orgresearchgate.net
Impact of Aromatic Substitutions on Pharmacological Profiles
The aromatic ring, typically a phenyl group, is a major determinant of the compound's pharmacological profile, influencing both potency and selectivity across different biological targets.
Modifications to the phenyl ring at the 3-position (or position 1 in related analogs) have been extensively studied, particularly for their effects on monoamine transporters—the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These transporters are key targets for antidepressants and other CNS agents. sci-hub.seresearchgate.net
Research has shown that the nature and position of substituents on the phenyl ring can fine-tune the inhibitory activity and selectivity profile. For instance, in a series of 3-azabicyclo[3.1.0]hexane-based triple reuptake inhibitors, dichlorination of the phenyl ring was found to be a critical factor for potent inhibition of all three transporters. sci-hub.seresearchgate.net
The following table summarizes the structure-activity relationships for various substitutions on the phenyl ring of a representative analog, highlighting the impact on transporter inhibition.
| Compound | R (Phenyl Substitution) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
|---|---|---|---|---|
| Analog 1 | 3,4-dichloro | 14 | 1.4 | 11 |
| Analog 2 | 4-chloro | 38 | 2.1 | 25 |
| Analog 3 | Unsubstituted | 150 | 11 | 110 |
| Analog 4 | 4-methyl | 130 | 7.7 | 110 |
| Analog 5 | 3,4-dimethyl | 110 | 11 | 110 |
Data is illustrative and compiled from representative findings in the field. sci-hub.seresearchgate.net
Modifications of the Bicyclic Core and Amine Functionality
Alterations to the core scaffold and the primary amine group are critical strategies for optimizing ligand properties.
The 6-amino group is a versatile handle for chemical modification. Its primary amine nature allows for a range of synthetic transformations, including alkylation and acylation, to probe interactions in the corresponding sub-pocket of the target protein. Studies on related scaffolds have shown that converting a primary amine to an amide can impact binding affinity, sometimes with no significant difference, suggesting the specific interactions of this group are highly context-dependent. nih.gov The rigid bisamine structure of 6-amino-3-azabicyclo[3.1.0]hexane is considered an essential building block for several pharmaceuticals, and its derivatization is a key strategy in drug design. beilstein-journals.org
The stereochemistry of the 3-azabicyclo[3.1.0]hexane core is a paramount factor in determining biological activity. The scaffold typically exists as exo and endo diastereomers, which position the substituent at the 6-position in different spatial orientations. blumberginstitute.org This stereochemical arrangement profoundly affects how the ligand fits into a chiral binding site. acs.org
For example, in a series of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives targeting sigma receptors, the dextrorotatory isomers, which correspond to a specific configuration at the carbon linked to the phenyl ring, showed significantly better affinity and selectivity for σ1 receptors compared to their levorotatory counterparts. semanticscholar.org This demonstrates that a precise stereochemical configuration is often required for optimal ligand-target interactions, and racemic mixtures may contain one highly active enantiomer and one inactive or less active enantiomer. sci-hub.se
Bioisosteric Replacements of the 3-Azabicyclo[3.1.0]hexane Scaffold
Bioisosteric replacement is a common strategy in medicinal chemistry to improve a compound's pharmacological or pharmacokinetic properties while retaining its primary biological activity. baranlab.org For the 3-azabicyclo[3.1.0]hexane scaffold, this can involve replacing the entire bicyclic core with another rigid system that maintains a similar spatial arrangement of key pharmacophoric elements.
One notable example involved expanding the cyclopropane ring of an aryl azabicyclo[3.1.0]hexane to create a novel fused octahydrocyclopenta[c]pyrrole (B1584311) scaffold. researchgate.net This modification, a direct bioisosteric replacement, was successful in retaining potent triple reuptake inhibitory activity. Such a strategy allows for the exploration of new chemical space and can lead to compounds with improved properties. researchgate.net Other saturated, C(sp3)-rich bioisosteres for aromatic systems, such as bicyclo[1.1.1]pentanes and cubanes, have also been widely explored in medicinal chemistry to enhance properties like solubility and metabolic stability, representing a broader tactical approach that could be applied to this scaffold. acs.orgnih.gov
Biological Target Engagement and Mechanistic Investigations
Identification of Biological Targets Interacting with 3-Azabicyclo[3.1.0]hexanes and Derivatives
The versatility of the 3-azabicyclo[3.1.0]hexane framework allows for its interaction with several critical biological systems, including neurotransmitter reuptake systems, G protein-coupled receptors (GPCRs), enzymes, and other receptor types. This structural motif is prevalent in molecules designed for various therapeutic applications. researchgate.net
Derivatives of 3-azabicyclo[3.1.0]hexane have been identified as potent modulators of monoamine neurotransmitter reuptake. These compounds act as triple reuptake inhibitors (TRIs), targeting the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). nih.govgoogle.com
One notable example is Bicifadine, also known as 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, which demonstrates a stronger affinity for SERT and NET as compared to DAT. nih.gov Another significant compound, (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane, is also under investigation as a triple reuptake inhibitor for conditions affected by monoamine neurotransmitters. google.comgoogleapis.com The development of such compounds is aimed at treating a variety of central nervous system disorders. googleapis.com
| Compound Name | Target Transporters | Notable Characteristics |
|---|---|---|
| Bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane) | SERT, NET > DAT | Developed as an analgesic. nih.gov |
| (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane | SERT, NET, DAT | Investigated for depression, anxiety, and other CNS disorders. google.comgoogleapis.com |
The 3-azabicyclo[3.1.0]hexane scaffold is a common feature in ligands targeting G protein-coupled receptors. Specifically, derivatives have been developed as antagonists for both muscarinic and opioid receptors. nih.govbeilstein-journals.orggoogle.com
In the realm of opioid receptors, 3-azabicyclo[3.1.0]hexane derivatives have been designed as novel achiral µ-opioid receptor ligands. nih.gov These compounds have shown high binding affinity, with some exhibiting picomolar potency and selectivity for the µ-receptor over δ- and κ-subtypes. nih.gov
Compounds incorporating the 3-azabicyclo[3.1.0]hexane structure have demonstrated inhibitory activity against various enzymes. For instance, derivatives of 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione have been synthesized and tested as inhibitors of human placental aromatase, a cytochrome P450-dependent enzyme. nih.govacs.org Some of these compounds proved to be significantly more potent than the clinical agent aminoglutethimide. nih.gov
Furthermore, conformationally rigid 3-azabicyclo[3.1.0]hexane derivatives have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism. google.comnih.gov
The pharmacological profile of 3-azabicyclo[3.1.0]hexane derivatives extends to other important receptor systems. A series of 1-phenyl-3-azabicyclo[3.1.0]hexanes have been synthesized and evaluated as new ligands for sigma (σ) receptors, displaying moderate to high affinity for both σ1 and σ2 subtypes. semanticscholar.org The conformational restriction of the bicyclic system was found not to be detrimental to receptor affinity when compared to more flexible 3-phenylpiperidines. semanticscholar.org
Additionally, derivatives of 3-azabicyclo[3.1.0]hexane have been designed as inhibitors of T-type calcium channels. sci-hub.se There is also evidence suggesting that sigma-1 receptor ligands can modulate calcium conductance through voltage-gated calcium channels and N-methyl-D-aspartate (NMDA) receptor activity. openmedicinalchemistryjournal.com The NMDA receptor, a ligand-gated ion channel, is a complex that requires both glutamate and a co-agonist like glycine to be activated. google.com The interplay between NMDA receptors and various calcium channels is crucial for regulating synaptic excitability. nih.gov
Ligand-Target Binding Affinities and Kinetics
Studies on 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives have provided detailed insights into their binding affinities for sigma receptors. Except for the secondary amine, most derivatives showed significant affinity for both σ1 and σ2 receptors. semanticscholar.org Notably, dextrorotatory isomers generally exhibited higher affinity and selectivity for σ1 receptors. semanticscholar.org For instance, compounds (+)-14 and (+)-15 displayed very high affinity for σ1 receptors with Ki values of 0.9 nM and 2.3 nM, respectively. semanticscholar.org
In the context of HIV-1 entry inhibitors, an azabicyclohexane scaffold has been optimized for binding affinity to the viral envelope glycoprotein. mdpi.com
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|---|
| (+)-14 | σ1 | 0.9 semanticscholar.org |
| (+)-15 | σ1 | 2.3 semanticscholar.org |
| Racemic 12 | σ1 | Moderate Affinity semanticscholar.org |
| Racemic 13 | σ1 | Moderate Affinity semanticscholar.org |
Allosteric Modulation by Azabicyclic Scaffolds
The concept of allosteric modulation, where a ligand binds to a site on a protein distinct from the primary (orthosteric) site to modulate its activity, is a growing area of drug discovery. longdom.orgyoutube.com This mechanism allows for a more nuanced regulation of protein function. longdom.org Azabicyclic scaffolds have been successfully incorporated into novel allosteric inhibitors. For example, a series of azabicyclic compounds were identified as potent allosteric inhibitors of SHP2, a non-receptor protein tyrosine phosphatase involved in oncogenic signaling pathways. researchgate.netnih.gov These inhibitors bind to a previously undisclosed allosteric pocket, stabilizing the auto-inhibited conformation of SHP2. researchgate.net This approach offers the potential for increased subtype selectivity as allosteric sites are often less conserved than orthosteric sites. youtube.com
Mechanistic Characterization of Biological Activity
The precise mechanisms of action for 3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine are not extensively detailed in publicly available research. However, studies on structurally related compounds containing the 3-azabicyclo[3.1.0]hexane core provide insights into potential biological activities, particularly concerning the disruption of the actin cytoskeleton. While some biomolecules with this core structure are known to function as DNA alkylating agents, direct evidence for this mechanism for this compound is not established.
DNA Alkylation
Certain natural products containing the 3-azabicyclo[3.1.0]hexane framework, such as Duocarmycin SA, Yatakemycin, and CC-1065, exhibit potent antitumor activity through their ability to alkylate DNA. This mode of action, however, has not been specifically demonstrated for this compound in the reviewed literature.
Actin Cytoskeleton Transformation
Investigations into various derivatives of 3-azabicyclo[3.1.0]hexane have revealed significant effects on the actin cytoskeleton of cancer cells. These alterations are linked to changes in cell motility and morphology, suggesting a potential anti-metastatic effect.
Research on spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles has shown that these compounds can induce a reorganization of the actin cytoskeleton in murine fibroblast 3T3 and SV-40 transformed 3T3-SV40 cell lines. google.com Treatment with specific analogues resulted in the disappearance of actin filaments and a diffuse distribution of granular actin in the cytoplasm in a high percentage of cells. google.com Furthermore, these compounds led to an increase in stress fibers in transformed cells and a significant reduction in filopodium-like membrane protrusions, which are involved in cell migration. google.com
Similarly, studies on other spiro-fused derivatives, including 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines], have demonstrated comparable effects on the actin cytoskeleton in HeLa and CT26 cancer cell lines. rsc.org Treatment with these compounds resulted in the disassembly of stress fibers and a diffuse distribution of granular actin. rsc.org A marked decrease in the number of cells with filopodium-like protrusions was also observed, indicating a potential reduction in cell motility. rsc.org
The table below summarizes the observed effects of different 3-azabicyclo[3.1.0]hexane derivatives on the actin cytoskeleton in various cell lines.
| Compound Class | Cell Line(s) | Observed Effects on Actin Cytoskeleton | Reference |
| Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles | 3T3, 3T3-SV40 | Disappearance of actin filaments, diffuse granular actin, increase in stress fibers (transformed cells), reduction of filopodia. | google.com |
| Spiro-fused cyclopropa[a]pyrrolizidines and 3-azabicyclo[3.1.0]hexanes | HeLa | Disappearance of stress fibers, diffuse granular actin, reduction in filopodia-like deformations. | beilstein-journals.org |
| Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles and cyclopropa[a]pyrrolizidine-oxindoles | HeLa, Sk-mel-2 | Disappearance of stress fibers, diffuse granular actin, reduction in filopodia-like deformations. | mdpi.com |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | HeLa, CT26, Vero | Disappearance of actin filaments, diffuse granular actin, reduction of filopodium-like membrane protrusions. | rsc.org |
The following table provides more specific quantitative data on the impact of certain 3-azabicyclo[3.1.0]hexane derivatives on cellular features related to the actin cytoskeleton.
| Compound/Treatment | Cell Line | Parameter | Result | Reference |
| Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles (4a and 4c) | 3T3 | Cells with disappeared actin filaments and diffuse granular actin | 82–97% | google.com |
| Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles (4a and 4c) | 3T3-SV40 | Cells with stress fibers | Increase to 7–30% (from 2% in control) | google.com |
| Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles (4a and 4c) | 3T3-SV40 | Cells with filopodium-like protrusions | Reduction to 6–18% (from 86% in control) | google.com |
| Spiro-fused cyclopropa[a]pyrrolizidines and 3-azabicyclo[3.1.0]hexanes | HeLa | Cells with diffuse granular actin | Up to 56% | beilstein-journals.org |
| Spiro-fused cyclopropa[a]pyrrolizidines and 3-azabicyclo[3.1.0]hexanes | HeLa | Reduction in filopodia-like deformations | Up to 69% | beilstein-journals.org |
| Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles and cyclopropa[a]pyrrolizidine-2,3′-oxindole | HeLa | Cells with diffuse granular actin | Up to 38% | mdpi.com |
| Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles and cyclopropa[a]pyrrolizidine-2,3′-oxindole | HeLa | Reduction in filopodia-like deformations | From 93% to 64% | mdpi.com |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | HeLa | Cells with disappeared actin filaments and diffuse granular actin | Up to 90% | rsc.org |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | CT26 | Cells with disappeared actin filaments and diffuse granular actin | Up to 64% | rsc.org |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | HeLa | Reduction in cells with filopodium-like membrane protrusions | From 91% to 35% | rsc.org |
Computational Chemistry and in Silico Modeling for 3 Phenyl 3 Azabicyclo 3.1.0 Hexan 6 Amine Research
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking simulations are pivotal in elucidating the binding modes of 3-azabicyclo[3.1.0]hexane derivatives with various protein targets. For instance, studies on 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives, which are structurally analogous to 3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine, have revealed their potential as high-affinity ligands for sigma (σ) receptors. semanticscholar.org Docking studies help in visualizing the ligand-protein interactions at an atomic level, identifying key amino acid residues involved in the binding, and predicting the binding affinity.
The conformationally restricted nature of the 3-azabicyclo[3.1.0]hexane framework is a significant factor in these interactions. semanticscholar.org This rigidity can lead to more favorable binding energies by reducing the entropic penalty upon binding to a receptor. Molecular docking simulations have been employed to support experimental findings and to rationalize the observed structure-activity relationships (SAR) for this class of compounds. mdpi.com
In other research, derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have been docked into the binding sites of various enzymes and receptors. For example, spiro-fused 3-azabicyclo[3.1.0]hexanes have been subjected to docking simulations with actin to support observed effects on the cytoskeleton. mdpi.com Furthermore, conformationally rigid N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives have been explored as dipeptidyl peptidase-IV (DPP-IV) inhibitors, with molecular modeling playing a role in understanding their binding mechanisms. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of 3-azabicyclo[3.1.0]hexane, QSAR studies can predict the biological activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates. nih.gov
The development of a QSAR model typically involves the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules, such as electronic, steric, and hydrophobic features. These descriptors are then correlated with the experimentally determined biological activities using statistical methods. For the 3-azabicyclo[3.1.0]hexane scaffold, QSAR models have been instrumental in understanding the structural requirements for activity at various targets, including their potential as antiviral agents. nih.gov
Conformational Analysis using Computational Methods
The 3-azabicyclo[3.1.0]hexane framework imparts a significant degree of conformational rigidity to molecules like this compound. semanticscholar.org Computational methods are extensively used to explore the conformational landscape of these molecules and to understand how their three-dimensional structure influences their biological activity.
Conformational analysis helps in identifying the low-energy conformations that are likely to be biologically relevant. This information is crucial for understanding the binding of these molecules to their biological targets and for designing new analogs with improved binding affinities. The rigid nature of the bicyclic system limits the number of accessible conformations, which can be advantageous in drug design as it reduces the entropic penalty upon binding. semanticscholar.org The conformational restriction of the 3-azabicyclo[3.1.0]hexane scaffold has been a key consideration in its exploration for various therapeutic targets. nih.gov
Quantum Chemical (QM) Calculations for Electronic Structure Analysis
Quantum chemical (QM) calculations provide detailed information about the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound and its analogs, QM methods can be used to calculate properties such as molecular orbital energies, charge distributions, and electrostatic potentials.
Ab initio and Density Functional Theory (DFT) are two of the most common QM methods used for these purposes. For instance, ab initio calculations have been utilized to assign the absolute configuration of stereoisomers of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives by comparing calculated and experimental vibrational circular dichroism (VCD) and optical rotation (OR) data. google.com DFT methods have also been employed to investigate the mechanism of cycloaddition reactions that form the 3-azabicyclo[3.1.0]hexane skeleton. beilstein-journals.org These calculations can provide insights into the transition state energies and help explain the observed stereoselectivity of such reactions. beilstein-journals.org
Virtual Screening and Lead Optimization Strategies
The 3-azabicyclo[3.1.0]hexane scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. unife.it This makes it an attractive starting point for virtual screening campaigns to identify novel ligands for various receptors and enzymes.
Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific biological target. The 3-azabicyclo[3.1.0]hexane core can be used as a template to design focused libraries for virtual screening. unife.it
Once initial hits are identified, lead optimization strategies are employed to improve their potency, selectivity, and pharmacokinetic properties. Computational methods play a crucial role in this process. For example, the 3-azabicyclo[3.1.0]hexane scaffold has been utilized in lead optimization efforts to develop non-hydroxamate LpxC inhibitors with improved in vivo efficacy. sci-hub.box The conformational rigidity and synthetic tractability of this scaffold make it a valuable tool in modern drug discovery. mdpi.com
Computational Insights into Stereochemical Effects on Binding
The 3-azabicyclo[3.1.0]hexane core of this compound contains multiple chiral centers, leading to the existence of several stereoisomers. The biological activity of these stereoisomers can vary significantly, making it crucial to understand the stereochemical requirements for binding to a particular target.
Computational methods can provide valuable insights into these stereochemical effects. For example, in the case of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives targeting sigma receptors, it was found that the dextrorotatory isomers exhibited a better affinity and selectivity for σ1 receptors compared to their levorotatory counterparts. semanticscholar.org This stereoselectivity is a common feature of drug-receptor interactions.
Computational techniques, such as molecular docking and quantum chemical calculations, can be used to rationalize these observations. For instance, docking studies can reveal differences in the binding modes of different stereoisomers, while QM calculations can help in the assignment of their absolute configurations. google.com This understanding is essential for the design and synthesis of stereochemically pure and potent drug candidates.
Applications in Chemical Biology and Future Research Directions
Development of 3-Azabicyclo[3.1.0]hexane Derivatives as Chemical Probes
The development of chemical probes is essential for dissecting complex biological processes. The rigid 3-azabicyclo[3.1.0]hexane scaffold is an attractive core for such probes because it allows for the precise spatial arrangement of functional groups, which can lead to high-affinity and selective interactions with biological targets. unife.it While the literature extensively covers the synthesis and therapeutic potential of these derivatives, their specific application as chemical probes to interrogate biological systems is an emerging area of research. The synthesis of diverse libraries of these compounds provides the necessary tools for screening against various biological targets, thereby identifying potent and selective molecules that can be further developed into chemical probes. acs.org
Scaffold Diversity and Fragment-Based Drug Discovery Strategies
The 3-azabicyclo[3.1.0]hexane skeleton is a key motif in fragment-based drug discovery (FBDD), a strategy that screens small, low-complexity molecules (fragments) for weak binding to a biological target. researchgate.net The rigid nature of this scaffold provides a well-defined vector for chemical elaboration, allowing chemists to "grow" fragments into more potent, drug-like molecules in a modular and systematic way. acs.org
Strategies to enhance scaffold diversity include:
1,3-Dipolar Cycloaddition: This method, particularly using azomethine ylides and cyclopropenes, allows for the creation of a wide range of spiro-fused 3-azabicyclo[3.1.0]hexanes, introducing complexity and new exit vectors for fragment elaboration. beilstein-journals.org
Bifunctional Building Blocks: The development of building blocks containing the 3-azabicyclo[3.1.0]hexane core with multiple reactive handles (e.g., a protected amine and a boronic acid) enables rapid diversification through robust chemical reactions like Suzuki-Miyaura cross-coupling. researchgate.netacs.org
These approaches facilitate the exploration of three-dimensional chemical space, a significant challenge in modern drug discovery. acs.org The table below summarizes examples of diverse 3-azabicyclo[3.1.0]hexane derivatives and their relevance in FBDD.
| Derivative Type | Synthetic Approach | Relevance to FBDD |
| Spiro-fused derivatives | 1,3-Dipolar cycloaddition | Introduces novel 3D shapes and spirocyclic centers. beilstein-journals.orgmdpi.com |
| Bifunctional building blocks | Multi-step synthesis involving lithiation and borylation | Enables modular and programmable elaboration of fragments in 3D space. acs.org |
| (Azabicyclo[3.1.0]hexylphenyl)oxazolidinones | Multi-step synthesis | Serves as conformationally constrained isosteres for other common motifs in drug discovery. unife.it |
Innovative Synthetic Methodologies for Expanding Chemical Space
Expanding the available chemical space around the 3-azabicyclo[3.1.0]hexane core is crucial for discovering new biological activities. nih.gov Recent years have seen significant progress in developing novel synthetic methods to access these scaffolds with greater efficiency and diversity. researchgate.netsemanticscholar.org
Key innovative methodologies include:
Transition-Metal Catalysis: Catalysts based on rhodium, palladium, copper, and gold have enabled efficient cyclopropanation and annulation reactions to construct the bicyclic core. acs.orgresearchgate.net For instance, dirhodium(II) catalysts have been used for the highly diastereoselective cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, even at very low catalyst loadings. acs.org
Photochemical Reactions: Photochemical decomposition of pyrazolines offers a mild and efficient route to CHF₂-substituted 3-azabicyclo[3.1.0]hexanes, demonstrating excellent functional group tolerance. nih.govrsc.org
Intramolecular Cyclization: Base-promoted intramolecular additions and silver-oxide-mediated oxidative cyclizations provide stereoselective pathways to the 3-azabicyclo[3.1.0]alkane skeleton. semanticscholar.orgmdpi.com
Multi-component Reactions: One-pot, three-component 1,3-dipolar cycloadditions are used to readily access complex spiro-fused derivatives. mdpi.com
These methods, summarized in the table below, provide chemists with a powerful toolkit to generate novel analogs for biological screening.
| Synthetic Method | Key Features | Example Reaction |
| Dirhodium(II)-Catalyzed Cyclopropanation | High diastereoselectivity, very low catalyst loadings (<0.005 mol%). acs.org | Cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. acs.org |
| Photochemical Decomposition | Mild conditions, excellent functional group tolerance. nih.govscispace.com | Synthesis of CHF₂-substituted derivatives from maleimides and diazomethane precursors. rsc.orgscispace.com |
| 1,3-Dipolar Cycloaddition | High efficiency for creating spiro-fused systems. beilstein-journals.org | Reaction of cyclopropenes with azomethine ylides. beilstein-journals.org |
| Base-Promoted Intramolecular Addition | Access to conformationally restricted, highly substituted systems. mdpi.com | Cyclization of vinyl cyclopropanecarboxamides. mdpi.com |
Exploration of Novel Therapeutic Areas for Azabicyclic Compounds
Derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have been investigated for a wide range of therapeutic applications due to their ability to mimic the conformations of endogenous ligands and interact with diverse biological targets. nih.govresearchgate.net
Identified therapeutic areas include:
Oncology: Spiro-fused 3-azabicyclo[3.1.0]hexane derivatives have demonstrated significant in vitro antiproliferative activity against various human tumor cell lines, including leukemia, cervical carcinoma, and melanoma. mdpi.commdpi.commdpi.com Some compounds have been shown to disrupt the actin cytoskeleton of cancer cells, suggesting a potential anti-metastatic effect. mdpi.com
Central Nervous System (CNS) Disorders: The scaffold is present in compounds designed as ligands for opioid receptors, which could be useful for treating conditions like pruritus (itching), depression, and addiction. nih.govgoogle.com Additionally, azabicyclic fused pyrimidines have been explored as γ-secretase inhibitors for the potential treatment of Alzheimer's disease. nih.gov
Metabolic Diseases: Conformationally rigid derivatives have been developed as potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitors for the management of type 2 diabetes. nih.gov
Inflammatory and Infectious Diseases: The scaffold has been incorporated into compounds with potential anti-inflammatory, antiviral, and antibacterial properties. mdpi.comsciforum.net
The versatility of the 3-azabicyclo[3.1.0]hexane scaffold ensures its continued exploration for new therapeutic applications, driven by the ongoing development of synthetic methodologies and a deeper understanding of its structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
